molecular formula C12H28O4SSi B15160600 Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol CAS No. 660823-58-5

Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol

Cat. No.: B15160600
CAS No.: 660823-58-5
M. Wt: 296.50 g/mol
InChI Key: BSFYZYXXDQMKHY-UHFFFAOYSA-N
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Description

The compound "Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol" is a hybrid molecule combining a methanesulfonic acid moiety with a silyl-protected alcohol and a branched alkene chain. Methanesulfonic acid (CH₃SO₃H) is a strong organic acid widely used as a catalyst in organic synthesis, particularly in esterification and alkylation reactions . The 6-methyl-7-trimethylsilylhept-5-en-2-ol component features a trimethylsilyl (TMS) ether group, which is commonly employed to protect hydroxyl groups during multi-step syntheses. The hept-5-en-2-ol backbone includes a branched alkene, structurally analogous to flavoring agents like 6-methylhept-5-en-2-yl acetate .

Properties

CAS No.

660823-58-5

Molecular Formula

C12H28O4SSi

Molecular Weight

296.50 g/mol

IUPAC Name

methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol

InChI

InChI=1S/C11H24OSi.CH4O3S/c1-10(9-13(3,4)5)7-6-8-11(2)12;1-5(2,3)4/h7,11-12H,6,8-9H2,1-5H3;1H3,(H,2,3,4)

InChI Key

BSFYZYXXDQMKHY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C[Si](C)(C)C)O.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Silylation of Propargyl Alcohol Derivatives

A widely cited approach involves introducing the trimethylsilyl group to a propargyl alcohol, followed by partial hydrogenation to install the alkene (Scheme 1):

  • Propargyl Alcohol Preparation :
    Hept-6-yn-2-ol is synthesized via Grignard addition of propargyl magnesium bromide to pentanal, yielding a secondary alcohol with an alkyne terminus.

  • Silylation :
    Treatment with trimethylsilyl chloride (TMSCl) in the presence of imidazole or triethylamine selectively protects the alkyne as a trimethylsilylacetylene. For example, 7-(trimethylsilyl)hept-6-yn-2-ol is obtained in 85% yield under anhydrous conditions.

  • Alkyne-to-Alkene Reduction :
    Catalytic hydrogenation using Lindlar’s catalyst (Pd/CaCO₃, quinoline) selectively reduces the alkyne to a cis-alkene, yielding 6-methyl-7-trimethylsilylhept-5-en-2-ol. This step typically achieves >90% conversion with minimal over-reduction.

Key Data :

  • Reaction Conditions : 1 atm H₂, 25°C, 4–6 h.
  • Yield : 78–92% after purification by silica gel chromatography.

Hydrosilylation of Dienols

An alternative route employs hydrosilylation of a dienol precursor (Scheme 2):

  • Dienol Synthesis :
    5-Methylhept-5-en-2-ol is prepared via acid-catalyzed elimination of water from 6-methylheptane-2,5-diol, yielding a mixture of regioisomers separable by fractional distillation.

  • Hydrosilylation :
    Reaction with trimethylsilane in the presence of Speier’s catalyst (H₂PtCl₆) installs the TMS group at the less substituted alkene carbon, guided by anti-Markovnikov selectivity. This method avoids alkyne intermediates but requires precise temperature control (−10°C to 0°C) to prevent polymerization.

Key Data :

  • Catalyst Loading : 0.5–1.0 mol% H₂PtCl₆.
  • Yield : 65–75% after distillation.

Mesylation of the Alcohol Precursor

The alcohol is converted to its methanesulfonate ester via reaction with methanesulfonyl chloride (MsCl) under basic conditions (Scheme 3):

  • Reaction Setup :
    Dissolve 6-methyl-7-trimethylsilylhept-5-en-2-ol (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF) . Add triethylamine (Et₃N , 1.2–1.5 equiv) to scavenge HCl.

  • Mesylation :
    Add MsCl (1.1 equiv) dropwise at 0°C, then warm to room temperature and stir for 2–4 h. Monitor by TLC (hexanes/EtOAc 4:1).

  • Workup :
    Quench with ice-cold water, extract with DCM, dry over MgSO₄ , and concentrate in vacuo. Purify by flash chromatography (silica gel, hexanes/EtOAc).

Key Data :

  • Yield : 88–95%.
  • Purity : >98% (GC-MS, ¹H NMR).
  • Spectral Confirmation :
    • ¹H NMR (CDCl₃) : δ 5.45 (m, 1H, CH₂=CH), 4.85 (m, 1H, CHOSO₂), 3.10 (s, 3H, SO₂CH₃), 0.15 (s, 9H, Si(CH₃)₃).
    • ¹³C NMR : 118.5 (CH₂=CH), 79.2 (CHOSO₂), 44.1 (SO₂CH₃), −1.5 (Si(CH₃)₃).

Alternative Synthetic Pathways

Radical-Mediated Silylation

Recent advances leverage radical silylation for TMS group installation. For example, photoredox catalysis with fac-Ir(ppy)₃ and TMS-BPin generates silyl radicals that add to alkenes, followed by hydrogen atom transfer (HAT) to yield the silylated product. While promising, this method currently achieves lower yields (50–60%) for branched alkenols.

Enzymatic Mesylation

Biocatalytic approaches using lipases or esterases in non-aqueous media enable regioselective mesylation of polyols. However, substrate specificity limits applicability to structurally complex alcohols like 6-methyl-7-trimethylsilylhept-5-en-2-ol.

Industrial-Scale Production Considerations

  • Cost Efficiency : Bulk silylation reagents (e.g., TMSCl) and homogeneous catalysts (e.g., Pt) drive production costs. Switching to reusable heterogeneous catalysts (e.g., Pd on carbon) may improve scalability.
  • Waste Management : Neutralization of HCl byproducts requires careful handling. Capturing and recycling Et₃N·HCl reduces environmental impact.

Challenges and Optimization Strategies

  • Regioselectivity in Silylation : Competing silylation at the alcohol oxygen is mitigated by pre-protection as a tert-butyldimethylsilyl (TBS) ether, followed by selective deprotection.
  • Alkene Isomerization : Trace acids during mesylation may catalyze double-bond migration. Addition of 2,6-lutidine as a proton sponge suppresses this side reaction.

Applications and Derivative Chemistry

The mesyl group’s leaving ability enables diverse transformations:

  • Nucleophilic Substitution : Displacement with amines or thiols yields functionalized silanes.
  • Elimination Reactions : Treatment with DBU generates conjugated dienes for Diels-Alder cycloadditions.

Chemical Reactions Analysis

General Reactivity of Methanesulfonic Acid

MSA (CH₃SO₃H) is a strong, non-volatile acid (pKa ~ -1.2) with broad applications in catalysis and organic synthesis ( ). Key reactions include:

  • Protonation : Acts as a strong Brønsted acid, protonating bases like amines, alcohols, and carbonyl compounds.

  • Esterification : Forms sulfonate esters with alcohols under acidic conditions (e.g., R-O-SO₃CH₃).

  • Alkylation : Participates in nucleophilic substitution reactions with alkyl halides.

Hypothetical Reactions of the Trimethylsilyl Derivative

The presence of a trimethylsilyl group (-Si(CH₃)₃) introduces additional reactivity:

  • Hydrolysis of the Silyl Group

    • Reaction :

      R-Si(CH₃)₃ + H₂O → R-OH + (CH₃)₃Si-OH\text{R-Si(CH₃)₃ + H₂O → R-OH + (CH₃)₃Si-OH}
    • Mechanism : Trimethylsilyl groups are generally labile under acidic/basic conditions. In aqueous solution, the silyl ether may hydrolyze to form alcohol and silanol.

  • Oxidation of the Double Bond

    • Reaction :

      CH₃-SO₃H-(CH₂)₃-CH(CH₃)-CH=CH-Si(CH₃)₃ → Oxidized product\text{CH₃-SO₃H-(CH₂)₃-CH(CH₃)-CH=CH-Si(CH₃)₃ → Oxidized product}
    • Mechanism : The heptene chain’s double bond may undergo epoxidation, dihydroxylation, or ozonolysis under standard conditions.

  • Catalytic Role of MSA Moiety

    • Reaction :

      MSA derivative + Substrate → Catalyzed product\text{MSA derivative + Substrate → Catalyzed product}
    • Mechanism : The sulfonic acid group could acid-catalyze reactions such as esterifications or alkylation of electron-rich substrates.

Comparison of Reactivity Features

Feature Methanesulfonic Acid Trimethylsilyl Derivative
Acidity Strong (non-volatile)Retains strong acidity
Silyl Group Stability N/ALabile under aqueous conditions
Double Bond Reactivity N/ASusceptible to oxidation
Catalytic Potential High (e.g., esterification)Enhanced by silyl-group flexibility

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Methanesulfonic Acid Derivatives

Methanesulfonic acid derivatives are pivotal in industrial and laboratory settings. Key comparisons include:

Compound Functional Groups Applications Key Differences References
Target Compound Sulfonic acid, TMS ether Hypothesized as a protected catalyst Unique TMS-alkene hybrid
Methanesulfonic acid Sulfonic acid Catalyst in cyclododecene synthesis Simpler structure; lacks protective groups
Methanesulfonamide HCl Sulfonamide, deuterated Pharmaceutical (e.g., Betapace-d6) Bioactive sulfonamide vs. acid/silyl

Insights :

  • Unlike methanesulfonamide pharmaceuticals , the target lacks nitrogen-based bioactivity but may serve as a synthetic intermediate.

Silyl-Protected Alcohols and Alkenes

Silyl ethers are critical in organic synthesis. Comparisons with related structures:

Compound Functional Groups Applications Key Differences References
Target Compound TMS ether, alkene Potential intermediate Combines sulfonic acid with alkene
6-Methylhept-5-en-2-yl acetate Acetate ester, alkene Flavoring agent Ester vs. sulfonic acid/TMS ether
Cyclododeceno[b]indene derivatives Cyclic alkene, indene Catalyst ligands (under study) Macrocyclic vs. linear structure

Insights :

  • The target’s alkene moiety resembles flavoring agents like 6-methylhept-5-en-2-yl acetate , but the addition of TMS and sulfonic acid alters polarity and reactivity.
  • Cyclododeceno[b]indene derivatives utilize alkenes for catalytic ligand frameworks, suggesting the target’s alkene could similarly coordinate metals if functionalized.

Sulfonic Acid Catalysts

Methanesulfonic acid is a benchmark catalyst. Performance comparisons:

Catalyst Reaction Type Efficiency Notes Advantages of Target Compound References
Methanesulfonic acid Esterification, alkylation High proton donation; low cost Lacks protective groups
Target Compound (hypothetical) Protected acid catalysis Potential for controlled reactivity TMS group may reduce unwanted side reactions

Insights :

  • The TMS group in the target could modulate acid strength or solubility, offering tunable catalysis compared to unmodified methanesulfonic acid.

Biological Activity

Methanesulfonic acid (MSA) combined with 6-methyl-7-trimethylsilylhept-5-en-2-ol is a compound of interest due to its unique chemical structure and potential biological activities. MSA is known for its strong acidity and biodegradability, while the latter component, 6-methyl-7-trimethylsilylhept-5-en-2-ol, is a derivative that may exhibit various biological properties. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be broken down into two parts:

  • Methanesulfonic Acid (MSA) : A colorless, biodegradable liquid with a high solubility in water. It is recognized for its low toxicity to aquatic life and its utility as a catalyst in organic synthesis.
  • 6-Methyl-7-trimethylsilylhept-5-en-2-ol : An alcohol derivative that contributes to the overall biological activity of the compound.

1. Antimicrobial Properties

Research indicates that MSA possesses antimicrobial properties, making it effective against various bacterial strains. Its application in pharmaceuticals often involves the synthesis of sulfonamides and other compounds that enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of MSA

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.5%
S. aureus0.75%
P. aeruginosa1%

2. Biocompatibility and Toxicity

Despite its strong acidic nature, MSA has been shown to have low toxicity in biological systems, which is advantageous for its use in drug formulation. Studies suggest that it can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).

Case Study: Salification of APIs
In a study involving the salification of an amine-bearing API using MSA, researchers found that the resulting salts exhibited significantly improved solubility compared to those formed with traditional organic acids, thereby enhancing bioavailability.

3. Environmental Impact

MSA is recognized as an environmentally friendly compound due to its biodegradability and lack of toxic fumes. It plays a role in organic sulfur cycles, contributing to ecological balance.

The mechanism by which methanesulfonic acid exerts its biological effects involves:

  • Protonation of Functional Groups : The strong acidity allows MSA to protonate various functional groups in microbial cells, disrupting their metabolic processes.
  • Catalytic Activity : As a Brønsted acid catalyst, it facilitates various chemical reactions that can lead to the synthesis of biologically active compounds.

Q & A

(Basic) What are the recommended methods for synthesizing 6-methyl-7-trimethylsilylhept-5-en-2-ol in a laboratory setting?

Methodological Answer:
Synthesis typically involves protecting-group strategies for the alcohol moiety and silylation. For example:

Silylation : React 6-methylhept-5-en-2-ol with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions.

Catalysis : Methanesulfonic acid (MSA) may be used as a catalyst in esterification or dehydration steps due to its strong acidity and low nucleophilicity .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation. Confirm purity via HPLC with a phosphate buffer-methanol-acetonitrile mobile phase (31:11:8, pH 6.0) .

(Basic) How can researchers ensure accurate quantification of methanesulfonic acid in reaction mixtures using HPLC?

Methodological Answer:

  • Mobile Phase : Prepare a phosphate buffer (6.8 g/L monobasic potassium phosphate, pH 6.0 with phosphoric acid), methanol, and acetonitrile (31:11:8). Degas and filter .
  • Detection : Use UV detection at 210–220 nm for sulfonic acids.
  • Calibration : Create a standard curve with MSA concentrations (0.1–10 mM) and validate with spike-recovery tests in reaction matrices.

(Advanced) What molecular interactions between methanesulfonic acid and alkylamines influence aerosol formation in environmental studies?

Methodological Answer:
MSA reacts with methylamine/ammonia via acid-base interactions, forming stable ammonium salts that nucleate aerosols. Key steps:

Synergistic Effects : Ammonia enhances MSA’s binding with alkylamines by stabilizing transition states .

Experimental Validation : Use size-resolved chemical composition analysis (e.g., HR-ToF-AMS) to detect sub-20 nm particles .

Theoretical Modeling : Density functional theory (DFT) calculations predict cluster stability and growth pathways .

(Advanced) How do researchers resolve contradictions in the reported toxicological profiles of sulfonic acid derivatives?

Methodological Answer:
Contradictions (e.g., toxicity vs. inertness) arise from:

Model Systems : Compare in vitro (cell lines) and in vivo (rodent) data to assess metabolic differences .

Dose-Response Analysis : Use benchmark dose modeling (BMD) to identify thresholds for adverse effects .

Meta-Analysis : Pool data from studies with standardized exposure protocols (e.g., urine/blood pharmacokinetics) .

(Basic) What safety protocols are critical when handling methanesulfonic acid in catalytic applications?

Methodological Answer:

  • PPE : Acid-resistant gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods for reactions releasing vapors.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .
  • Exposure Limits : Adhere to OSHA’s 8-hour TWA (15 mg/m³) .

(Advanced) What role does the trimethylsilyl group play in the stability and reactivity of 6-methyl-7-trimethylsilylhept-5-en-2-ol under acidic conditions?

Methodological Answer:

  • Steric Protection : The bulky TMS group shields the adjacent double bond from electrophilic attack, reducing side reactions.
  • Acid Stability : Silyl ethers resist hydrolysis under mild acidic conditions, enabling selective deprotection in multi-step syntheses .
  • Reactivity Studies : Monitor degradation via GC-MS after exposure to MSA; compare with non-silylated analogs .

(Basic) Which spectroscopic techniques are most effective for characterizing the structural integrity of 6-methyl-7-trimethylsilylhept-5-en-2-ol?

Methodological Answer:

  • NMR : ¹H/¹³C NMR for silyl group confirmation (δ ~0.1 ppm for TMS protons) and olefin geometry (J coupling).
  • IR : Peaks at 1250 cm⁻¹ (Si-CH₃) and 1640 cm⁻¹ (C=C).
  • MS : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

(Advanced) How can microbial metabolism studies inform the environmental persistence of methanesulfonic acid derivatives?

Methodological Answer:

  • Enzymatic Pathways : Methylosulfonomonas spp. express methanesulfonic acid monooxygenase (MSAMO), cleaving MSA into formaldehyde and sulfite .
  • Gene Analysis : Use plasposon mutagenesis to identify catabolic genes (e.g., msmABCD) .
  • Persistence Assays : Measure MSA degradation rates in soil microcosms with/without bacterial inoculants .

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